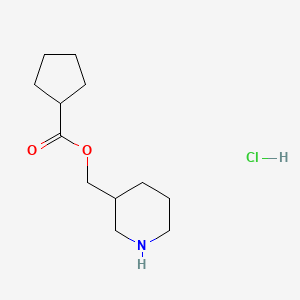![molecular formula C15H24ClNO B1397469 3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-21-2](/img/structure/B1397469.png)
3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride is characterized by a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom. The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique
Cytotoxic and Anticancer Agents
- Compounds related to piperidine hydrochlorides have shown significant cytotoxicity toward murine and human tumor cells. Notably, certain piperidines were found to be potent cytotoxic agents, with one compound exhibiting promising in vivo activity against colon cancers (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, a key target in treating neurodegenerative diseases. Some derivatives showed potent inhibition of AChE, with modifications to their structure leading to enhanced activity (Sugimoto et al., 1990).
Serotonin Reuptake Inhibitor
- A specific phenylpiperidine derivative is recognized as a selective serotonin reuptake inhibitor, used in treating various psychiatric disorders (Germann et al., 2013).
Structure-Activity Relationships in Drug Design
- The synthesis and evaluation of piperidine derivatives have contributed significantly to understanding structure-activity relationships in drug design. This information is crucial in developing new therapeutic agents with targeted biological activities (Sugimoto et al., 1992).
Antimicrobial Activities
- Certain piperidine derivatives have been synthesized and tested for antimicrobial activities, showing effectiveness against various microbial strains (Ovonramwen et al., 2019).
Molecular and Crystal Structure Analysis
- Studies on the crystal and molecular structure of related piperidine compounds have provided insights into their chemical properties and potential applications in drug development (Szafran et al., 2007).
Allosteric Modulation of Receptors
- Research into novel piperidine compounds has explored their role in allosterically modulating receptors, like the cannabinoid CB1 receptor, indicating potential applications in treating neurological disorders (Price et al., 2005).
Safety And Hazards
The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . These hazards may also apply to 3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride, but specific safety data for this compound is not provided in the search results.
Propriétés
IUPAC Name |
3-[2-(4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-13-5-7-15(8-6-13)17-11-9-14-4-3-10-16-12-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSEDKKEHGUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)


![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)